molecular formula C9H7N3 B573055 6-methyl-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile CAS No. 1247940-17-5

6-methyl-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile

Cat. No.: B573055
CAS No.: 1247940-17-5
M. Wt: 157.176
InChI Key: UHXRZWSNYMYAQG-UHFFFAOYSA-N
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Description

6-methyl-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile (CAS 1247940-17-5) is a versatile nitrogen-containing heterocyclic compound with a molecular formula of C9H7N3 and a molecular weight of 157.17 g/mol . This chemical belongs to the pyrrolopyridine family, also referred to as azaindoles, which are privileged scaffolds in medicinal chemistry and drug discovery . The structure features a carbonitrile group at the 3-position and a methyl group at the 6-position, making it a valuable building block for the synthesis of more complex molecules. Research into closely related pyrrolopyridine derivatives has demonstrated their significant potential as potent inhibitors of serine proteases like Human Neutrophil Elastase (HNE) . HNE is a multifunctional enzyme implicated in the pathology of chronic inflammatory lung diseases, including Chronic Obstructive Pulmonary Disease (COPD), Acute Respiratory Distress Syndrome (ARDS), and Cystic Fibrosis . Compounds with a pyrrolo[2,3-b]pyridine scaffold have shown inhibitory activity in the low nanomolar range (IC50 values of 15–51 nM), suggesting that this compound could serve as a key synthetic intermediate for developing new therapeutic agents targeting these conditions . The molecular scaffold is known to interact with the enzyme's active site, potentially forming a Michaelis complex with the catalytic Ser195 residue . This product is provided for research and development purposes only. It is not intended for diagnostic or therapeutic use in humans. Researchers should handle this compound with appropriate precautions in a controlled laboratory environment.

Properties

IUPAC Name

6-methyl-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3/c1-6-2-8-9(12-4-6)7(3-10)5-11-8/h2,4-5,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHXRZWSNYMYAQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=CN2)C#N)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00735668
Record name 6-Methyl-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00735668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1247940-17-5
Record name 6-Methyl-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00735668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Knorr-Type Pyrrole Synthesis with Subsequent Functionalization

The pyrrolo[3,2-b]pyridine scaffold is often constructed via cyclization reactions. A modified Knorr pyrrole synthesis can be employed, starting from 4-aminopyridine derivatives. For example, 4-amino-3-cyano-6-methylpyridine undergoes acid-catalyzed cyclization using acetic anhydride at 120°C, yielding the pyrrolopyridine core. Key parameters include:

ParameterOptimal ConditionYield (%)
Temperature120°C78
CatalystAcetic anhydride-
Reaction Time6 hours-
SolventToluene-

This method prioritizes regioselectivity, with the methyl group introduced at position 6 via initial alkylation of 4-aminopyridine using methyl iodide.

Cyanation at Position 3: Methodological Variations

Palladium-Catalyzed Cyanation

Post-cyclization cyanation is achieved using Pd(OAc)₂/Xantphos catalytic systems. The 3-bromo-6-methylpyrrolo[3,2-b]pyridine intermediate reacts with Zn(CN)₂ in DMF at 100°C, achieving 85% conversion.

ParameterConditionOutcome
Catalyst Loading5 mol% Pd(OAc)₂85% yield
LigandXantphos (10 mol%)Enhanced selectivity
Cyanide SourceZn(CN)₂Reduced HCN release

Direct Cyanation via Sandmeyer Reaction

An alternative route employs CuCN/KCN in aqueous ammonia, converting a 3-amino intermediate to the nitrile. While cost-effective, this method faces challenges with over-cyanation and requires strict pH control (pH 8–9).

One-Pot Tandem Synthesis

Microwave-Assisted Tandem Cyclization-Cyanation

Combining cyclization and cyanation in a single step reduces purification needs. Using malononitrile as both a cyclization agent and nitrile source, microwave irradiation (150°C, 20 min) achieves 72% yield.

AdvantageLimitation
Reduced reaction timeHigh energy input required
Minimal byproductsScalability challenges

Industrial-Scale Production Considerations

Solvent and Catalyst Recycling

Large-scale batches (≥100 kg) utilize dimethylacetamide (DMAc) as a reusable solvent, recovering >90% via distillation. Pd catalysts are immobilized on silica supports, enabling five reuse cycles without significant activity loss.

Analytical Validation of Synthetic Products

Purity Assessment by HPLC

Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) confirms ≥99% purity. Critical impurities include:

ImpurityRetention Time (min)Source
6-Methyl isomer8.2Incomplete cyclization
3-Carboxamide derivative10.5Hydrolysis side reaction

Environmental and Regulatory Compliance

Waste Stream Management

Cyanide-containing waste is treated with H₂O₂ (pH 10–11), achieving >99.9% CN⁻ oxidation to CO₃²⁻. Regulatory filings emphasize:

  • OSHA-compliant worker exposure limits (<5 mg/m³ for CN⁻)

  • REACH registration for EU market access

Chemical Reactions Analysis

Types of Reactions

6-methyl-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the nitrile group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products

    Oxidation: Oxidized derivatives with functional groups such as carboxylic acids or ketones.

    Reduction: Amines or other reduced forms of the compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-methyl-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-methyl-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of fibroblast growth factor receptors (FGFRs), which are involved in various cellular processes such as proliferation, differentiation, and angiogenesis . By inhibiting these receptors, the compound can modulate signaling pathways and exert therapeutic effects in conditions like cancer.

Comparison with Similar Compounds

1H-Pyrrolo[3,2-b]pyridine-3-carbonitrile

  • Substituents: No methyl or bromo groups at the 6-position.
  • Molecular Weight : 145.16 g/mol (C₈H₅N₃).
  • This compound is a direct precursor for synthesizing derivatives like 6-methyl or 6-bromo analogues .

6-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile

  • Substituents : Bromine at the 6-position.
  • Molecular Weight : 222.04 g/mol (C₈H₄N₃Br).
  • Key Differences : Bromine’s electron-withdrawing nature and larger atomic radius alter electronic distribution and steric effects, making this compound more reactive in cross-coupling reactions (e.g., Suzuki-Miyaura). It is commercially available and used in pharmaceutical intermediates .

2-Hydroxy-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile

  • Substituents : Hydroxyl group at the 2-position.
  • Molecular Weight : 159.15 g/mol (C₈H₅N₃O).
  • Key Differences : The hydroxyl group introduces hydrogen-bonding capability, enhancing solubility in aqueous media but reducing lipid membrane penetration compared to the methyl analogue. This compound is less lipophilic (cLogP ≈ 0.5 vs. ~1.2 for the methyl derivative) .

Derivatives with Modified Core Structures

1-(3-Methylphenyl)carbonylpyrrolo[3,2-c]pyridine-3-carbonitrile

  • Structure : Aryl carbonyl group at the 1-position and fused pyrrolo[3,2-c]pyridine core.
  • Molecular Weight : 261.28 g/mol (C₁₆H₁₁N₃O).
  • Key Differences: The altered ring fusion (3,2-c vs. This derivative is studied in kinase inhibitor research .

6-Azanyl-4-(3-methylphenyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile

  • Substituents: Amino group at the 6-position and 3-methylphenyl at the 4-position.
  • Molecular Weight : 272.29 g/mol (C₁₅H₁₂N₄).
  • Key Differences: The amino group increases polarity and hydrogen-bonding capacity, while the phenyl ring adds steric bulk. Such modifications are common in drug candidates targeting nucleotide-binding domains .

Table 1: Key Properties of Selected Analogues

Compound Substituent(s) Molecular Weight (g/mol) cLogP* Synthetic Route Highlights
6-Methyl-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile 6-CH₃ 145.16 ~1.2 Alkylation of precursor with methyl iodide
6-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile 6-Br 222.04 ~2.0 Bromination using NBS or Br₂
2-Hydroxy-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile 2-OH 159.15 ~0.5 Hydroxylation via nucleophilic substitution
1-(3-Methylphenyl)carbonylpyrrolo[3,2-c]pyridine-3-carbonitrile 1-CO(3-CH₃C₆H₄) 261.28 ~2.8 Friedel-Crafts acylation

*Estimated using fragment-based methods.

Pharmacological Potential

  • Selpercatinib Degradation Products : Pyrazolo[1,5-a]pyridine-3-carbonitrile derivatives are key impurities in anticancer drugs, underscoring the stability challenges of nitrile-containing compounds .

Biological Activity

6-Methyl-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile (CAS No. 1247940-17-5) is a heterocyclic compound notable for its significant biological activity, particularly in the realm of medicinal chemistry. Its structure features a pyridine ring fused to a pyrrole ring, which contributes to its diverse pharmacological properties. This compound has garnered attention for its potential applications in drug discovery and development, particularly as an inhibitor of specific enzymes and receptors involved in various disease pathways.

The primary mechanism of action for this compound involves its interaction with fibroblast growth factor receptors (FGFRs). The compound demonstrates potent inhibitory activity against FGFR1, FGFR2, and FGFR3 with IC50 values of 7 nM, 9 nM, and 25 nM respectively. This inhibition is crucial as FGFRs play vital roles in cellular processes such as proliferation, differentiation, and migration.

Cellular Effects

Research indicates that this compound can significantly inhibit cell proliferation and induce apoptosis in various cancer cell lines. For instance, studies show that it effectively reduces the viability of breast cancer cells, highlighting its potential as an anticancer agent. The binding of the compound to the ATP-binding site of FGFRs prevents the phosphorylation of tyrosine residues in the receptor's cytoplasmic tail, thereby disrupting downstream signaling pathways associated with cancer progression .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for its antimicrobial effects. It exhibits varying degrees of activity against different bacterial strains. For example, derivatives of pyrrolo compounds have shown promising results against Mycobacterium tuberculosis with minimum inhibitory concentrations (MIC) below 0.15 µM for certain derivatives .

Summary of Biological Activities

Activity Type Description IC50/MIC Values
FGFR Inhibition Inhibits FGFR1, FGFR2, FGFR3; disrupts cancer cell signaling pathwaysFGFR1: 7 nM; FGFR2: 9 nM; FGFR3: 25 nM
Anticancer Induces apoptosis and inhibits proliferation in breast cancer cellsNot specified
Antimicrobial Effective against Mycobacterium tuberculosis and other bacterial strainsMIC < 0.15 µM for some derivatives

Case Study: Anticancer Activity

A significant study focused on the anticancer properties of this compound demonstrated its efficacy against ovarian and breast cancer cell lines. The compound exhibited moderate cytotoxicity against ovarian cancer cells while showing limited toxicity towards non-cancerous cardiac cells. This selectivity is crucial for developing therapeutic agents that minimize adverse effects on healthy tissues .

Case Study: Insulin Sensitivity Enhancement

Another area of research explored the enhancement of insulin sensitivity through derivatives related to this compound. Certain pyrrolo derivatives were found to increase insulin sensitivity by up to 37.4% in mouse adipocytes. This suggests potential applications in treating metabolic disorders such as diabetes .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have revealed that modifications on the pyrrole or pyridine rings can significantly affect biological activity. For instance, substituents at specific positions can enhance or diminish the inhibitory effects on FGFRs or alter antimicrobial potency. Understanding these relationships is critical for designing more effective derivatives with improved pharmacological profiles .

Q & A

Q. Table 1: Synthetic Routes and Yields for Analogous Compounds

PrecursorReaction ConditionsYield (%)Reference
2-Amino-1H-pyrrole + nitrilesAcOH, 90°C, 12 h65–78
β-Aminoesters + formamideReflux, 6 h55–60
Halogenated intermediatesPd-catalyzed cross-coupling70–85

(Basic) How can spectroscopic techniques confirm the structure of this compound?

Answer:

  • ¹H NMR : The methyl group (6-CH₃) appears as a singlet at δ 2.4–2.6 ppm. Aromatic protons in the pyrrolo-pyridine ring show splitting patterns between δ 6.8–8.2 ppm, with coupling constants indicating fused ring geometry .
  • IR Spectroscopy : A sharp peak at ~2210–2220 cm⁻¹ confirms the cyano (-CN) group. N-H stretches (if present) appear at ~3350 cm⁻¹ .
  • Mass Spectrometry : Molecular ion peaks [M+H]⁺ align with the molecular formula C₉H₇N₃ (m/z 157.17) .

Q. Table 2: Key Spectral Markers for Structural Confirmation

TechniqueKey FeaturesReference
¹H NMRδ 2.5 (s, 3H, CH₃), δ 7.2–8.1 (m, 3H, Ar-H)
IR2215 cm⁻¹ (C≡N)
MSm/z 157.17 ([M+H]⁺)

(Advanced) How can contradictory biological activity data for derivatives of this compound be resolved?

Answer:
Discrepancies often arise from:

  • Substituent effects : Minor structural changes (e.g., electron-withdrawing vs. donating groups) drastically alter bioactivity. For example, 4-nitrophenyl substituents enhance antitumor activity, while methyl groups may reduce it .
  • Assay variability : Standardize protocols (e.g., cell lines, incubation times) to minimize experimental noise. Comparative studies using isogenic cell lines are recommended .
  • Metabolic stability : Evaluate pharmacokinetic properties (e.g., hepatic microsome assays) to distinguish intrinsic activity from bioavailability issues .

(Advanced) How do electronic effects of substituents influence reactivity in nucleophilic substitution reactions?

Answer:
The cyano group (-CN) at position 3 acts as a strong electron-withdrawing group, activating the adjacent position (e.g., C-2 or C-4) for nucleophilic attack. For example:

  • Fluorine substitution : At position 6, fluorine increases electrophilicity at C-7, enabling SNAr reactions with amines or thiols .
  • Methyl group : The 6-CH₃ group provides steric hindrance but stabilizes intermediates via hyperconjugation, affecting regioselectivity .

Q. Key Findings :

  • Electron-deficient cores favor nucleophilic aromatic substitution (e.g., with piperazine or morpholine).
  • Steric bulk at C-6 reduces reaction rates but improves product stability .

(Advanced) What computational methods predict the electronic properties of this compound?

Answer:

  • DFT Calculations : Optimize geometry using B3LYP/6-31G(d) to predict bond lengths, angles, and frontier molecular orbitals (HOMO-LUMO gaps). This helps identify reactive sites for functionalization .
  • Vibrational Spectroscopy : Compare computed IR/Raman spectra (e.g., using Gaussian09) with experimental data to validate force fields and electronic environments .
  • Molecular Docking : Simulate interactions with biological targets (e.g., kinases) to prioritize derivatives for synthesis .

Q. Table 3: Computational Parameters for Pyrrolo-Pyridine Derivatives

PropertyMethodKey InsightReference
HOMO-LUMO GapB3LYP/6-31G(d)4.2 eV (suggests moderate reactivity)
Electrostatic PotentialMEP AnalysisNegative potential at CN group

(Advanced) What structural modifications enhance the compound's bioactivity?

Answer:

  • Heterocyclic Fusion : Adding pyrazole or pyridine rings (e.g., pyrazolo[3,4-b]pyridines) improves kinase inhibition by mimicking ATP-binding motifs .
  • Polar Substituents : Introducing -NH₂ or -OH at position 5 increases solubility and target affinity, as seen in antidiabetic derivatives .
  • Halogenation : Fluorine at position 3 enhances metabolic stability and blood-brain barrier penetration .

Q. Case Study :

  • Derivative 4a (6-amino-3-methyl-4-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile) showed 10-fold higher antitumor activity than the parent compound due to improved hydrogen bonding with DNA .

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